N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide
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Overview
Description
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound characterized by its unique structure, which includes a dihydrobenzofuran ring, a hydroxyethyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the dihydrobenzofuran ring: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors under acidic or basic conditions.
Introduction of the hydroxyethyl group: This step often involves the use of ethylene oxide or similar reagents under controlled conditions to ensure selective addition to the dihydrobenzofuran ring.
Attachment of the trifluoromethylphenyl group: This is usually done through a Friedel-Crafts acylation reaction, using trifluoromethylbenzoyl chloride and a suitable catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group in the trifluoromethylphenyl moiety can be reduced to an alcohol using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, including its interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-phenylpropanamide: Lacks the trifluoromethyl group, which may result in different biological activity and physicochemical properties.
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(4-methylphenyl)propanamide: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and interactions.
Uniqueness
The presence of the trifluoromethyl group in N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO3/c21-20(22,23)16-5-1-13(2-6-16)3-8-19(26)24-12-17(25)14-4-7-18-15(11-14)9-10-27-18/h1-2,4-7,11,17,25H,3,8-10,12H2,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIDSALDZFZHFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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